

Application Notes and Protocols: 1,5-Diaminoanthraquinone in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,5-Diaminoanthraquinone**

Cat. No.: **B086024**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diaminoanthraquinone (1,5-DAA) is a synthetically accessible organic dye belonging to the anthraquinone family. Its molecular structure, characterized by amino donor groups and a quinone acceptor core, suggests potential as a sensitizer in dye-sensitized solar cells (DSSCs). Anthraquinone derivatives are known for their photochemical properties and have been explored in various applications, including energy conversion devices.^{[1][2]} While the direct application and performance data of 1,5-DAA in DSSCs are not extensively reported in peer-reviewed literature, its structural motifs warrant investigation. These notes provide a comprehensive overview of the synthesis of 1,5-DAA, a detailed protocol for the fabrication and characterization of DSSCs using this dye, and a discussion of the expected operational principles. Due to the limited availability of direct performance data for 1,5-DAA, a comparative summary of other organic dyes is presented to provide a relevant performance context.

Synthesis of 1,5-Diaminoanthraquinone

The synthesis of **1,5-Diaminoanthraquinone** can be achieved through the reaction of 1,5-dinitroanthraquinone with ammonia in an organic solvent. A typical procedure is as follows:

Materials:

- 1,5-dinitroanthraquinone
- Toluene
- Liquid ammonia
- Autoclave
- Filtration apparatus

Protocol:

- A mixture of 298 g of 1,5-dinitroanthraquinone (assuming a purity of 90%, with the remainder being 1,8-dinitroanthraquinone) is placed in a 2-liter autoclave with toluene.
- To this mixture, 680 g of liquid ammonia is added, resulting in a molar ratio of approximately 40:1 (ammonia to dinitroanthraquinone).
- The autoclave is sealed and heated to 150°C for 7 hours, during which the pressure will rise to around 50 atmospheres.
- After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.
- The reaction mixture is then filtered to isolate the solid product.
- The collected solid is washed with a small amount of fresh toluene and dried under a vacuum.
- The expected yield of **1,5-diaminoanthraquinone** is approximately 219 g, corresponding to a theoretical yield of 92%.^[3]

Experimental Protocols for DSSC Fabrication and Characterization

This section details a generalized yet comprehensive protocol for the fabrication of a dye-sensitized solar cell, which can be adapted for the use of **1,5-Diaminoanthraquinone** as the

sensitizer.

I. Preparation of TiO₂ Photoanode

Materials:

- Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass slides
- Titanium dioxide (TiO₂) nanopowder (e.g., P25)
- Ethanol
- Titanium(IV) isopropoxide
- Mortar and pestle or sonicator
- Doctor blade or screen printer
- Hot plate or furnace

Protocol:

- Cleaning of Conductive Glass: The ITO/FTO glass slides are cleaned by sonication in a sequence of detergent, deionized water, and ethanol, each for 15 minutes, and then dried.
- Preparation of TiO₂ Paste: A TiO₂ paste is prepared by grinding or sonicating a mixture of TiO₂ nanopowder in ethanol. A small amount of titanium(IV) isopropoxide can be added to improve the paste's consistency and adhesion.[4]
- Deposition of TiO₂ Layer: The TiO₂ paste is deposited onto the conductive side of the cleaned glass slide using a doctor blade or screen-printing technique to achieve a uniform thickness.
- Sintering of TiO₂ Film: The TiO₂-coated slide is heated in a furnace at 450-500°C for 30 minutes. This process, known as sintering, creates a porous, high-surface-area film with good electrical contact between the TiO₂ nanoparticles. The slide is then allowed to cool to room temperature.

II. Sensitization of the Photoanode

Materials:

- Sintered TiO_2 photoanode
- **1,5-Diaminoanthraquinone** dye solution (e.g., in ethanol or a suitable organic solvent)
- Beaker or petri dish

Protocol:

- A solution of **1,5-Diaminoanthraquinone** is prepared in a suitable solvent like ethanol. The concentration may need to be optimized, but a starting point of 0.3-0.5 mM is common for organic dyes.
- The sintered TiO_2 photoanode, while still warm (around 80°C), is immersed in the dye solution.
- The photoanode is left to soak in the dye solution for a period ranging from a few hours to 24 hours in a dark environment to ensure sufficient dye loading onto the TiO_2 surface.
- After soaking, the sensitized photoanode is removed from the dye solution and rinsed with fresh solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.

III. Assembly of the DSSC

Materials:

- Dye-sensitized TiO_2 photoanode
- Counter electrode (e.g., platinum-coated FTO glass)
- Spacer/sealant (e.g., Surlyn)
- Electrolyte solution (e.g., containing an I^-/I_3^- redox couple in an organic solvent like acetonitrile)
- Binder clips

Protocol:

- The dye-sensitized photoanode and the platinum-coated counter electrode are assembled in a sandwich-like configuration.
- A thin spacer, such as a Surlyn gasket, is placed between the two electrodes to create a small gap and to seal the cell.
- The assembly is heated to melt the sealant and bond the electrodes together.
- The electrolyte solution is introduced into the gap between the electrodes through pre-drilled holes in the counter electrode.
- The holes are then sealed to prevent leakage of the electrolyte.
- Binder clips are used to hold the cell together during characterization.[\[4\]](#)

IV. Characterization of the DSSC

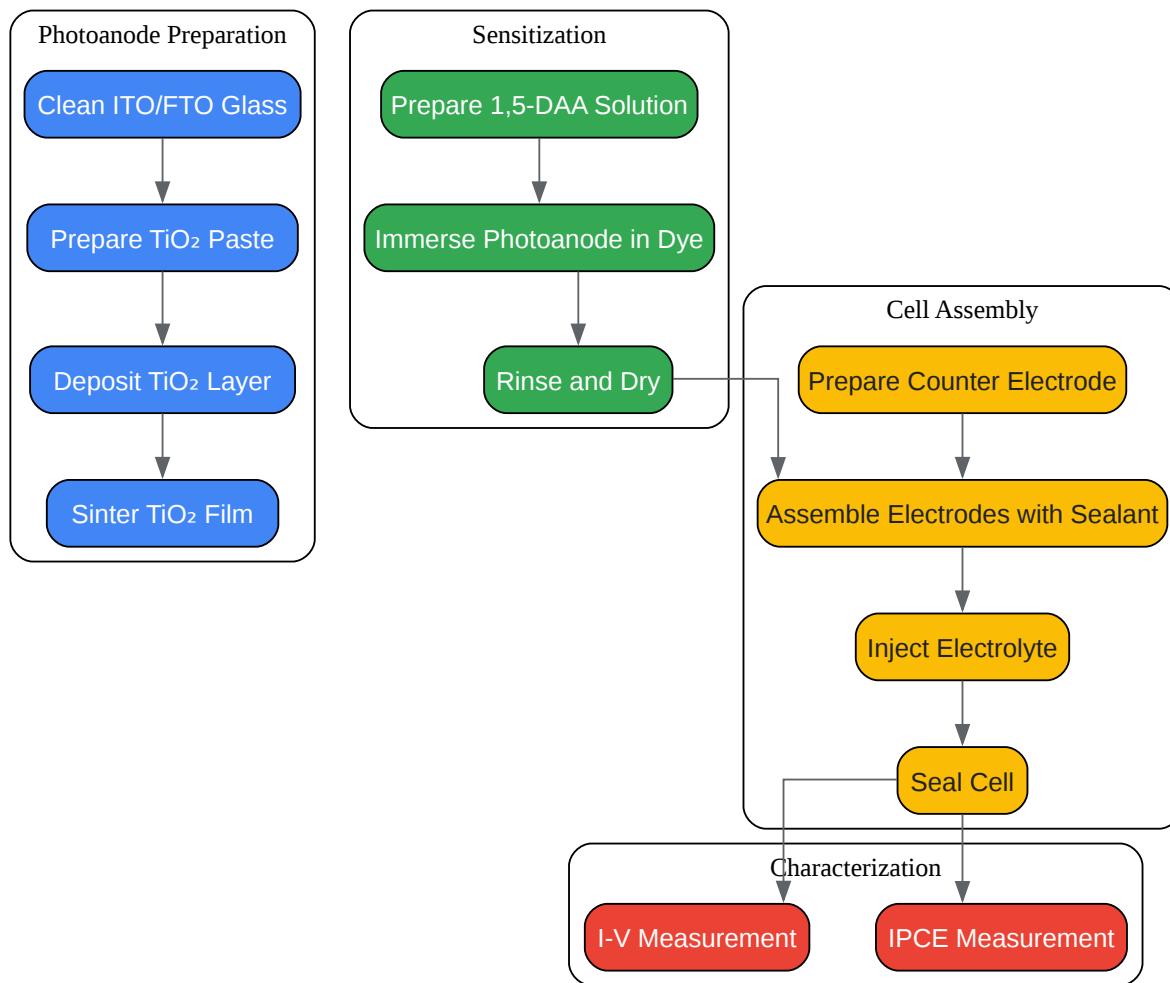
Materials:

- Assembled DSSC
- Solar simulator (AM 1.5G, 100 mW/cm²)
- Potentiostat/Galvanostat or a source meter
- Incident Photon-to-Current Conversion Efficiency (IPCE) measurement setup

Protocol:

- Current-Voltage (I-V) Measurement: The photovoltaic performance of the DSSC is evaluated by measuring its current-voltage characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).
- Performance Parameters: From the I-V curve, the key performance parameters are determined:
 - Open-circuit voltage (Voc): The voltage across the cell when the current is zero.

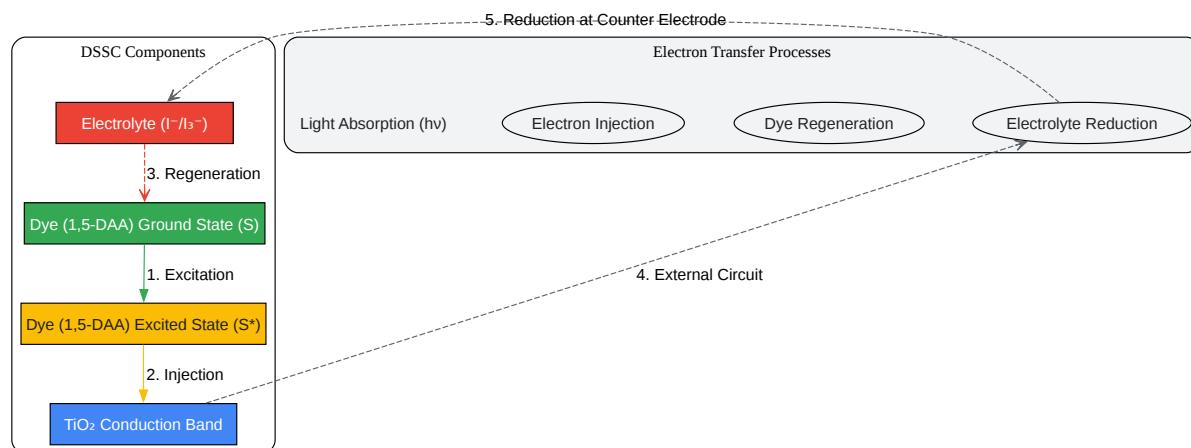
- Short-circuit current density (J_{sc}): The current density flowing through the cell when the voltage is zero.
- Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as FF = (J_{max} × V_{max}) / (J_{sc} × V_{oc}).
- Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as η (%) = (J_{sc} × V_{oc} × FF) / P_{in} × 100, where P_{in} is the power of the incident light (100 mW/cm²).
- Incident Photon-to-Current Conversion Efficiency (IPCE): The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light.


Quantitative Data Presentation

As of the latest literature review, specific photovoltaic performance data for DSSCs sensitized with **1,5-Diaminoanthraquinone** is not readily available. Research on anthraquinone-based dyes for DSSCs has generally indicated low power conversion efficiencies.^[2] For comparative purposes, the following table summarizes the performance of DSSCs based on other representative organic dyes.

Dye Type	Sensitizer	J _{sc} (mA/cm ²)	V _{oc} (V)	FF	η (%)	Reference
Natural (Anthocyanin)	Rosella	1.630	0.400	0.57	0.370	[5]
Natural (Chlorophyll I)	Papaya Leaves	0.402	0.561	0.4165	0.094	[6]
Synthetic Organic	Phenothiazine-based	11.50	-	-	5.52	[7]
Synthetic Organic	Quinacridone-based	8.51	0.644	0.70	3.86	[8]

Visualizations


Experimental Workflow for DSSC Fabrication

[Click to download full resolution via product page](#)

Caption: Workflow for the fabrication and characterization of a 1,5-DAA sensitized solar cell.

Electron Transfer Mechanism in a DSSC

[Click to download full resolution via product page](#)

Caption: Principle of operation of a dye-sensitized solar cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 4. www3.nd.edu [www3.nd.edu]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [ukm.my](https://www.ukm.my) [ukm.my]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,5-Diaminoanthraquinone in Dye-Sensitized Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086024#application-of-1-5-diaminoanthraquinone-in-dye-sensitized-solar-cells-dsscs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com